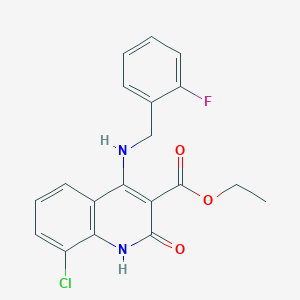
4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazine core, which is then functionalized to introduce the benzoyl and benzamide groups. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Análisis De Reacciones Químicas
4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In medicinal chemistry, it has shown promise as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development .
Mecanismo De Acción
The mechanism of action of 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide involves its interaction with specific molecular targets in the body. It can form hydrogen bonds and π–π interactions with biological molecules, which can lead to the inhibition of certain enzymes or receptors. This interaction can disrupt normal cellular processes, leading to the therapeutic effects observed .
Comparación Con Compuestos Similares
Similar compounds to 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide include other benzothiazine derivatives such as 4H-3,1-benzothiazin-4-ones and 1,2,4-benzothiadiazine-1,1-dioxide. These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their biological activities and therapeutic potential .
Propiedades
Fórmula molecular |
C22H16N2O4S |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
4-(2-benzoyl-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzamide |
InChI |
InChI=1S/C22H16N2O4S/c23-22(26)16-10-12-17(13-11-16)24-14-20(21(25)15-6-2-1-3-7-15)29(27,28)19-9-5-4-8-18(19)24/h1-14H,(H2,23,26) |
Clave InChI |
CCHIUZSGKAXPPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B14974057.png)
![3,5-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B14974064.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide](/img/structure/B14974081.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B14974089.png)
![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B14974100.png)

![methyl 4-[1-benzyl-4-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B14974112.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B14974117.png)
![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B14974125.png)



![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B14974152.png)
![2-(3,4-Dimethylphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine](/img/structure/B14974160.png)
